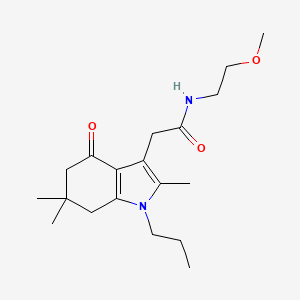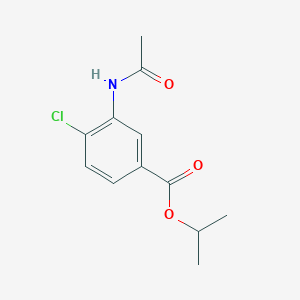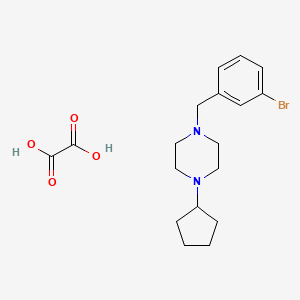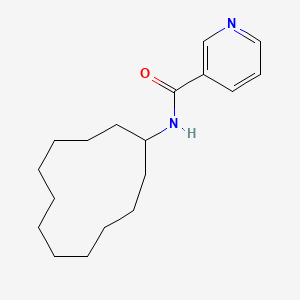![molecular formula C18H14BrNO B4997938 2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 6638-96-6](/img/structure/B4997938.png)
2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
説明
2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a chemical compound that belongs to the family of naphthoxazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
作用機序
The mechanism of action of 2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is known to improve cognitive function. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the target molecule. In medicinal chemistry, it has been shown to exhibit antitumor, antiviral, and antibacterial activities by inhibiting the growth of cancer cells, viruses, and bacteria, respectively. In neuroscience, it has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. In materials science, it has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes, which have potential applications in electronic devices.
実験室実験の利点と制限
The advantages of using 2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine in lab experiments include its high purity and stability, its well-defined chemical structure, and its potential for various applications. However, its limitations include its relatively low solubility in common organic solvents and its potential toxicity to living organisms.
将来の方向性
The future directions for the research on 2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine include the development of new synthetic methods for its preparation, the investigation of its pharmacological properties, the exploration of its potential applications in organic electronics, and the evaluation of its toxicity and safety profiles. Additionally, the use of this compound as a building block for the synthesis of novel organic materials and the investigation of its properties as a fluorescent probe for biological imaging are also promising directions for future research.
科学的研究の応用
2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In organic electronics, it has been explored as a potential candidate for the fabrication of organic field-effect transistors and organic solar cells.
特性
IUPAC Name |
2-(4-bromophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c19-14-6-8-15(9-7-14)20-11-17-16-4-2-1-3-13(16)5-10-18(17)21-12-20/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGNBGUROQRSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286984 | |
| Record name | 1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6638-96-6 | |
| Record name | NSC48482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone](/img/structure/B4997855.png)
![3-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4997863.png)
![1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4997870.png)
![ethyl (2-methoxy-6-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetate](/img/structure/B4997889.png)


![({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)methyl[(3-methyl-5-isoxazolyl)methyl]amine](/img/structure/B4997909.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4997915.png)




![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)